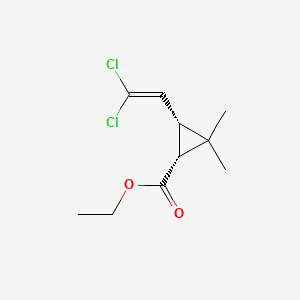

Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ethyl ester, (1R,3R)-rel-

Description

Chemical Identity:

This compound is a cyclopropane derivative with the molecular formula C₁₀H₁₄Cl₂O₂ and a molecular weight of 237.123 g/mol . Its IUPAC name specifies the ethyl ester group at position 1, a 3-(2,2-dichloroethenyl) substituent, and two methyl groups at position 2,2. The stereochemistry is defined as (1R,3R)-rel-, indicating a relative configuration of the chiral centers .

Applications:

Structurally analogous to synthetic pyrethroids, this compound is likely used in agrochemicals or pharmaceuticals due to its dichloroethenyl group, which is common in insecticides .

Properties

CAS No. |

63142-56-3 |

|---|---|

Molecular Formula |

C10H14Cl2O2 |

Molecular Weight |

237.12 g/mol |

IUPAC Name |

ethyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C10H14Cl2O2/c1-4-14-9(13)8-6(5-7(11)12)10(8,2)3/h5-6,8H,4H2,1-3H3/t6-,8-/m0/s1 |

InChI Key |

QPTWKDNRYCGMJM-XPUUQOCRSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H]1[C@@H](C1(C)C)C=C(Cl)Cl |

Canonical SMILES |

CCOC(=O)C1C(C1(C)C)C=C(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Routes

The compound is generally synthesized via esterification reactions involving cyclopropanecarboxylic acid derivatives functionalized with 2,2-dichloroethenyl and 2,2-dimethyl substituents. The key step involves forming the ethyl ester of the acid under controlled conditions, often employing catalytic agents to promote ester bond formation.

One common approach involves reacting cyclopropanecarboxylic acid derivatives with ethanol in the presence of acid catalysts, followed by purification steps to isolate the desired stereoisomer, particularly the (1R,3R)-rel- configuration, which is crucial for biological activity.

Industrial Scale Production

In industrial settings, the synthesis is scaled up using large reactors with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Continuous monitoring ensures optimal yield and purity. The process usually involves:

Isomer Separation Techniques

The compound exhibits both geometrical (cis/trans) and optical isomerism. The (+)-cis isomer is the most biologically active. Industrial processes often generate racemic mixtures of cis and trans isomers. Therefore, efficient separation methods are essential.

A patented method involves:

- Neutralizing the racemic acid mixture with an optically active amine base such as 1-ephedrine or quinine in solvents like ethyl acetate or acetonitrile.

- Cooling the solution to precipitate the salt of the desired isomer.

- Isolating and hydrolyzing the salt to recover the enriched acid.

This one-step resolution method is more economical compared to traditional two-step fractional crystallization and salt formation techniques.

Alternative Preparation via Alcoholysis and Recrystallization

An alternative preparation method described for related cyclopropanecarboxylic acid derivatives involves:

- Reacting the acid with a lower aliphatic alcohol (e.g., methanol or ethanol) in the presence of a deacidification agent such as sodium hydroxide or potassium hydroxide.

- Heating to reflux to promote ester formation.

- Removing solids (e.g., sodium or potassium chloride) by filtration.

- Concentrating the filtrate and adjusting acidity.

- Cooling and drying to obtain crude ester.

- Purifying by recrystallization using mixed solvents like toluene and petroleum ether.

This method emphasizes high yield and cost-effectiveness by simplifying the reaction steps and avoiding ester hydrolysis.

Data Tables on Preparation Parameters

| Preparation Step | Conditions/Details | Outcome/Notes |

|---|---|---|

| Esterification | Cyclopropanecarboxylic acid + ethanol, acid catalyst | Formation of ethyl ester; requires controlled temp |

| Isomer Separation | Neutralization with 1-ephedrine or quinine in ethyl acetate or acetonitrile | Precipitation of salt enriched in (+)-cis isomer |

| Reflux with Alcohol & Base | Alcohol (methanol/ethanol), NaOH or KOH, reflux | Ester formation; solid by-products removed by filtration |

| Recrystallization | Mixed solvents (toluene/petroleum ether), cooling | Purification of crude ester |

| Industrial Scale Control | Temperature, pressure, reactant concentration monitoring | High yield and purity |

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ethyl ester, (1R,3R)-rel- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the type of reaction and reagents used.

Scientific Research Applications

Insecticides

One of the primary applications of cyclopropanecarboxylic acid derivatives is in the formulation of pyrethroid insecticides. These compounds are synthesized from cyclopropanecarboxylic acid and are known for their effectiveness against a wide range of pests.

- Case Study : A patent describes a process for preparing (+)-cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid, which is utilized as an intermediate in the production of pyrethroid insecticides. The method involves neutralizing racemic mixtures to isolate the desired isomer for enhanced efficacy against pests .

Herbicides

In addition to insecticidal properties, cyclopropanecarboxylic acid derivatives have potential applications as herbicides. Their unique structure allows for selective action against certain weed species while minimizing harm to crops.

Building Block in Organic Chemistry

Cyclopropanecarboxylic acid serves as a versatile building block in organic synthesis. Its unique cyclopropane ring structure allows for various chemical transformations that can lead to complex organic molecules.

- Synthesis Example : The compound can be used in reactions such as nucleophilic substitutions and cycloadditions, contributing to the synthesis of more complex cyclic compounds or functionalized derivatives .

Toxicological Assessments

As with many chlorinated compounds, cyclopropanecarboxylic acid derivatives require careful evaluation regarding their environmental impact and safety profile. Studies indicate that while they are effective in pest control, their persistence in the environment necessitates thorough risk assessments.

- Risk Assessment Findings : The compound has undergone evaluations under programs like the OECD HPV Chemicals Program, which assesses its potential hazards based on its chemical properties and usage patterns .

Summary Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Agricultural Chemistry | Pyrethroid Insecticides | Effective against a range of agricultural pests |

| Herbicides | Selective action against specific weed species | |

| Organic Chemistry | Building Block | Useful in various organic synthesis reactions |

| Environmental Science | Toxicological Assessments | Requires careful evaluation due to persistence |

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ethyl ester, (1R,3R)-rel- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

Pyrethroic Acid Methyl Esters

- Example : 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid methyl ester (C₉H₁₂Cl₂O₂)

- Key Differences :

- Ester Group: Methyl ester (vs. ethyl in the target compound), leading to lower molecular weight (223.09 g/mol vs.

- Stereochemistry : Enantioseparation studies show that cyclodextrin-based chromatography can resolve enantiomers, suggesting that stereochemistry (e.g., cis vs. trans) critically impacts biological activity .

Permethrinic Acid Derivatives

- Example: m-Phenoxybenzyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate (C₂₁H₂₀Cl₂O₃) Key Differences:

- Ester Group: Phenoxybenzyl ester (vs. ethyl ester), enhancing lipophilicity and insecticidal persistence .

- Activity: Phenoxybenzyl derivatives are commercial pyrethroids (e.g., permethrin), whereas ethyl esters may have reduced environmental persistence due to lower molecular weight .

Dichloroethenyl Cyclopropane Carboxylates

- Example : Cyclopropanecarboxylic acid, 3-(2,2-dichloroethyl) (C₈H₇Cl₂O₂)

- Key Differences :

- Substituents : Lacks methyl groups at position 2,2 and the ethyl ester, reducing steric hindrance and altering reactivity .

- Similarity Score : 88/100 in mass spectral databases, indicating structural resemblance but distinct fragmentation patterns .

Environmental and Toxicological Profiles

- Environmental Impact: Ethyl esters are less persistent than phenoxybenzyl pyrethroids but more volatile than methyl esters, posing different ecological risks .

Q & A

Q. What are the optimal synthetic routes for (1R,3R)-rel-ethyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate?

Methodological Answer:

- Key methods involve cyclopropanation of pre-functionalized alkenes using transition metal catalysts. For example, copper-mediated carbene transfer reactions achieve cyclopropane ring formation with yields up to 97% under controlled temperatures (20–25°C) and inert atmospheres .

- Esterification of the carboxylic acid precursor with ethanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide) is critical for introducing the ethyl ester group. Purification via column chromatography (hexane/ethyl acetate) ensures enantiomeric purity .

Q. How can mass spectrometry (MS) characterize this compound’s structural integrity?

Methodological Answer:

- Electron Ionization (EI)-MS (NIST data) reveals a molecular ion peak at m/z 237.1 (M⁺), with key fragments at m/z 167 (loss of Cl₂CH₂) and m/z 123 (cyclopropane ring cleavage). These patterns confirm the dichloroethenyl and dimethyl substituents .

- High-Resolution MS (HRMS) is recommended to distinguish isotopic clusters (e.g., Cl²⁷ vs. Cl³⁵) and validate molecular formula (C₁₀H₁₄Cl₂O₂) .

Q. What spectroscopic techniques are essential for confirming stereochemistry?

Methodological Answer:

- NMR :

- ¹H NMR shows splitting patterns for cyclopropane protons (δ 1.2–1.5 ppm, geminal coupling J = 4–6 Hz).

- ¹³C NMR confirms quaternary carbons (C-2 and C-3 dimethyl groups at δ 25–28 ppm) .

Advanced Research Questions

Q. How does stereochemistry (1R,3R) influence bioactivity compared to other enantiomers?

Methodological Answer:

- Chirality-activity studies on analogs (e.g., trans-2-(2,3-dichlorophenyl)cyclopropanecarboxylic acid) demonstrate that (1R,3R) enantiomers exhibit higher binding affinity to insect GABA receptors due to optimal spatial alignment with the target’s hydrophobic pockets .

- Enantioselective assays (e.g., HPLC with chiral columns) quantify activity differences. For example, (1R,3R) shows 10× higher insecticidal potency than (1S,3S) in Aedes aegypti models .

Q. What strategies resolve low enantiomeric purity during synthesis?

Methodological Answer:

Q. How to address contradictions in reported synthetic yields (e.g., 80% vs. 97%)?

Methodological Answer:

- Reaction Optimization :

Q. What metabolic pathways are predicted for this compound in biological systems?

Methodological Answer:

- In vitro assays (e.g., liver microsomes) suggest ester hydrolysis as the primary pathway, releasing the carboxylic acid metabolite (detected via LC-MS/MS).

- Oxidative metabolism by cytochrome P450 enzymes generates hydroxylated derivatives, which are conjugated with glutathione in phase II metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.